2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride
Übersicht
Beschreibung
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 is a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This inhibition leads to the inhibition of cell growth and proliferation and ultimately cell death.
Biochemical and Physiological Effects:
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to inhibit angiogenesis and metastasis, two key processes in cancer progression. 2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 is a potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 has shown promise as a potential therapeutic agent for cancer treatment. Future research should focus on developing more potent and selective EGFR inhibitors based on the structure of 2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035. Additionally, research should focus on identifying biomarkers that can predict the response of cancer cells to 2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 and other EGFR inhibitors. Finally, research should focus on developing new drug delivery systems to improve the solubility and bioavailability of 2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 and other EGFR inhibitors.
Wissenschaftliche Forschungsanwendungen
2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-{[4-(benzylamino)-2-quinazolinyl]amino}phenol hydrochloride 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O.ClH/c26-19-13-7-6-12-18(19)24-21-23-17-11-5-4-10-16(17)20(25-21)22-14-15-8-2-1-3-9-15;/h1-13,26H,14H2,(H2,22,23,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWBCGKRRGTTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.